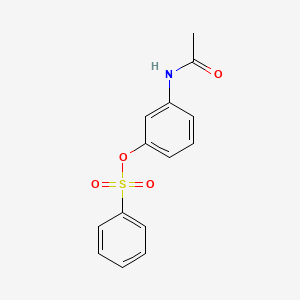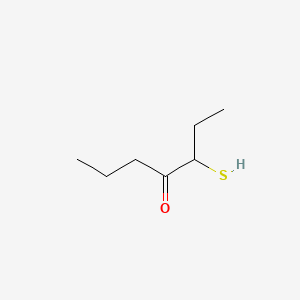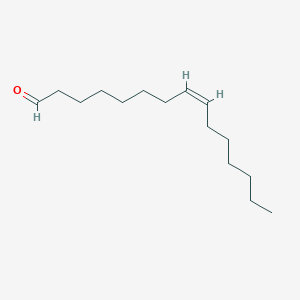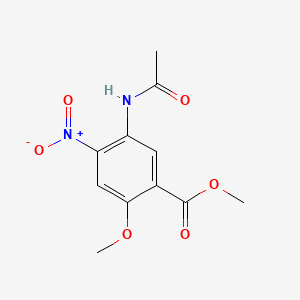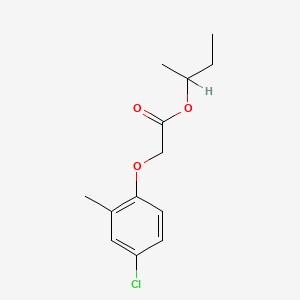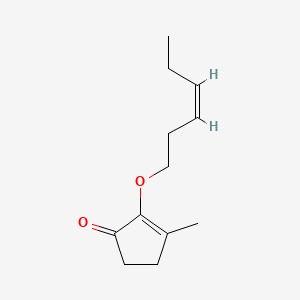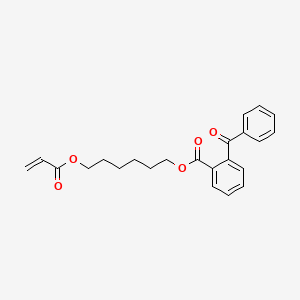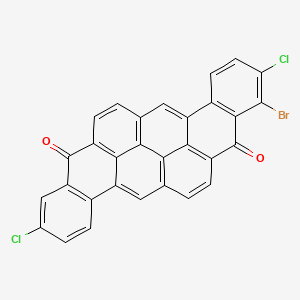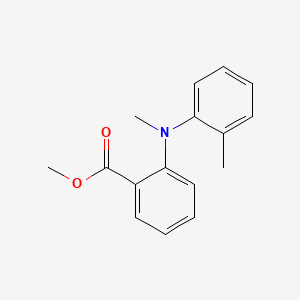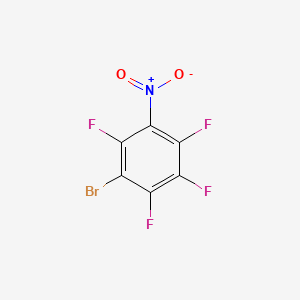
Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- is a halogenated aromatic compound It is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- typically involves the halogenation and nitration of a fluorinated benzene derivative. One common method includes the bromination of 2,3,4,6-tetrafluoronitrobenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Reduction: The primary product is the corresponding amino compound.
Oxidation: Products depend on the specific conditions but may include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine and nitro groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-bromo-2,3,4,5-tetrafluoro-
- Benzene, 1-bromo-2,3,5,6-tetrafluoro-
- Benzene, 1-bromo-2,4,5,6-tetrafluoro-
Uniqueness
Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- is unique due to the specific arrangement of its substituents The presence of both bromine and nitro groups, along with multiple fluorine atoms, imparts distinct chemical properties that differentiate it from other halogenated benzene derivatives
Properties
CAS No. |
17826-68-5 |
|---|---|
Molecular Formula |
C6BrF4NO2 |
Molecular Weight |
273.97 g/mol |
IUPAC Name |
1-bromo-2,3,4,6-tetrafluoro-5-nitrobenzene |
InChI |
InChI=1S/C6BrF4NO2/c7-1-2(8)4(10)5(11)6(3(1)9)12(13)14 |
InChI Key |
FQASCRBHHOJVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


